molecular formula C8H11BrN2 B11806057 2-Bromo-5-(tert-butyl)pyrimidine CAS No. 1369932-99-9

2-Bromo-5-(tert-butyl)pyrimidine

Cat. No.: B11806057
CAS No.: 1369932-99-9
M. Wt: 215.09 g/mol
InChI Key: AQXNNEIFLPMDQR-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)pyrimidine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and a tert-butyl group in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(tert-butyl)pyrimidine typically involves the bromination of 5-(tert-butyl)pyrimidine. One common method is the reaction of 5-(tert-butyl)pyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(tert-butyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(tert-butyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a tert-butyl group allows for versatile functionalization and the formation of diverse derivatives .

Properties

CAS No.

1369932-99-9

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-5-tert-butylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3

InChI Key

AQXNNEIFLPMDQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)Br

Origin of Product

United States

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